

Navigating the NMR Landscape of 3-Bromoadamantane-1-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromoadamantane-1-carboxylic acid

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of bioactive molecules is paramount. **3-Bromoadamantane-1-carboxylic acid**, a key building block in medicinal chemistry, presents a unique spectroscopic challenge due to its rigid, polycyclic structure. This in-depth technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR) spectroscopic data, offering a foundational resource for its characterization and utilization in drug discovery.

While a complete, publicly available, and fully assigned experimental NMR dataset for **3-Bromoadamantane-1-carboxylic acid** is not readily found in the literature, a reliable prediction of its ^1H and ^{13}C NMR spectra can be formulated. This prediction is based on the analysis of structurally related adamantane derivatives and established principles of NMR spectroscopy.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for **3-Bromoadamantane-1-carboxylic acid**. These predictions are derived from the known spectral data of 1-adamantanecarboxylic acid and 1-bromoadamantane, taking into account the additive effects of the bromo and carboxylic acid substituents on the adamantane cage.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3-Bromoadamantane-1-carboxylic Acid

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2, H-8, H-9 (6H)	2.20 - 2.40	Multiplet
H-4, H-10 (2H)	2.00 - 2.15	Multiplet
H-5, H-7 (2H)	2.00 - 2.15	Multiplet
H-6 (2H)	1.80 - 1.95	Multiplet
COOH (1H)	10.0 - 12.0	Broad Singlet

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 3-Bromoadamantane-1-carboxylic Acid

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (COOH)	175 - 180
C-2, C-8, C-9	35 - 40
C-3 (C-Br)	65 - 70
C-4, C-10	30 - 35
C-5, C-7	40 - 45
C-6	30 - 35

Experimental Protocols for NMR Analysis of Adamantane Derivatives

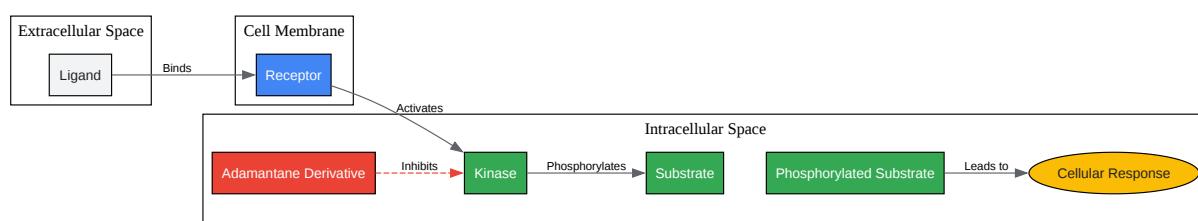
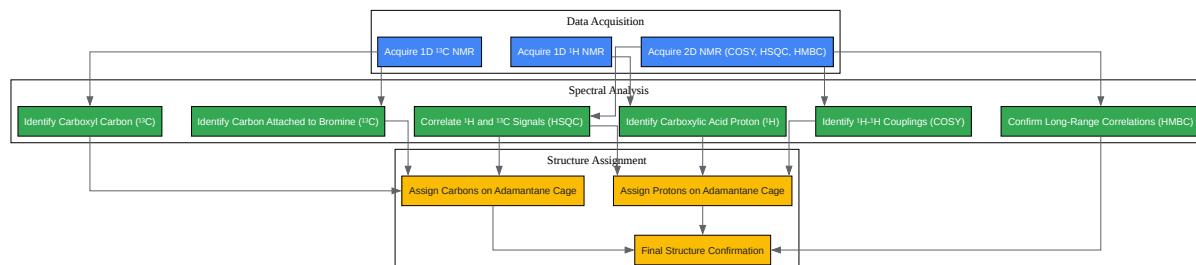
The acquisition of high-quality NMR spectra for adamantane derivatives requires careful consideration of experimental parameters. The following provides a general methodology applicable to compounds like **3-Bromoadamantane-1-carboxylic acid**.

Sample Preparation: A sample of 5-10 mg of the adamantane derivative is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) are common choices, with the selection depending on the solubility of the compound. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

NMR Data Acquisition: ^1H and ^{13}C NMR spectra are generally recorded on a spectrometer with a proton frequency of 300 MHz or higher. For ^{13}C NMR, proton-decoupled spectra are acquired to simplify the spectrum by collapsing carbon-proton couplings, resulting in a single peak for each unique carbon atom.

Structural Elucidation and Signal Assignment Workflow

The rigid and symmetrical nature of the adamantane core simplifies some aspects of spectral interpretation, while the introduction of substituents at the 1 and 3 positions introduces complexity that requires a systematic approach for signal assignment. The following diagram illustrates a logical workflow for the structural elucidation of **3-Bromoadamantane-1-carboxylic acid** using NMR data.



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